molecular formula C5H8N2O2 B14182539 2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol CAS No. 837383-78-5

2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol

Cat. No.: B14182539
CAS No.: 837383-78-5
M. Wt: 128.13 g/mol
InChI Key: BHFULZJGWSRWJV-UHFFFAOYSA-N
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Description

2,3-Diazabicyclo[221]hept-2-ene-7,7-diol is a bicyclic compound characterized by its unique structure, which includes two nitrogen atoms and a diol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a diazo compound, followed by oxidation to introduce the diol functionality. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol can undergo various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form diketones or other oxidized derivatives.

    Reduction: The nitrogen atoms can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce amines.

Scientific Research Applications

2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.

    Industry: Used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diol group can form hydrogen bonds, while the nitrogen atoms can participate in coordination chemistry. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diazabicyclo[2.2.1]hept-2-ene: Lacks the diol functionality but shares the bicyclic structure.

    2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with different substitution patterns.

Uniqueness

2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol is unique due to the presence of both nitrogen atoms and a diol group, which confer distinct chemical and biological properties. This combination of functionalities makes it a versatile compound for various applications.

Properties

CAS No.

837383-78-5

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

2,3-diazabicyclo[2.2.1]hept-2-ene-7,7-diol

InChI

InChI=1S/C5H8N2O2/c8-5(9)3-1-2-4(5)7-6-3/h3-4,8-9H,1-2H2

InChI Key

BHFULZJGWSRWJV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1N=N2)(O)O

Origin of Product

United States

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